3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one

pH indicator colorimetric detection acid-base titration

Generic phenolphthalein indicators fail in moderately alkaline process streams with premature color shifts and lack thermal stability for polymer compounding. p-Xylenolphthalein (CAS 50984-88-8) solves both with a precise pH 9.0-10.5 colorless-to-indigo-blue transition (pKa 9.7) and a 276°C melting point-13-15°C above phenolphthalein-enabling reliable detection in detergent manufacturing, textile bleaching, and engineering thermoplastic extrusion. • pH 9.0-10.5 indigo-blue endpoint; distinct from red/purple indicators for multi-stream monitoring • 276°C mp permits hot-melt incorporation into polycarbonate/polyamide without degradation • 98% HPLC purity; room-temp storage; ambient global shipping

Molecular Formula C24H22O4
Molecular Weight 374.4 g/mol
CAS No. 50984-88-8
Cat. No. B018015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one
CAS50984-88-8
SynonymsP-XYLENOLPHTHALEIN; 2',5',2'',5''-TETRAMETHYLPHENOLPHTHALEIN; p-xylenolphthalein (pH 9.0-10.5); P-xylenolphthaleine; 3,3-bis(4-hydroxy-2,5-xylyl)phthalide; 3,3-Bis(2,5-dimethyl-4-hydroxyphenyl)isobenzofuran-1(3H)-one; 3,3-Bis(4-hydroxy-2,5-dimethylph
Molecular FormulaC24H22O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)O)C
InChIInChI=1S/C24H22O4/c1-13-11-21(25)15(3)9-19(13)24(20-10-16(4)22(26)12-14(20)2)18-8-6-5-7-17(18)23(27)28-24/h5-12,25-26H,1-4H3
InChIKeyPXCIPOXPHMTCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Xylenolphthalein Product Overview


3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one (CAS 50984-88-8), commonly known as p-Xylenolphthalein, is a tetramethyl-substituted phthalein dye of the phenolphthalein class . It is characterized by four methyl groups at the 2- and 5-positions of the phenolic rings, yielding a molecular formula of C24H22O4 and a molecular weight of 374.43 g/mol . The compound is commercially available as a light-yellow to cream-colored powder with a minimum purity specification of 98% (HPLC) and a melting point of 276 °C . Its primary utility lies in its function as a pH-sensitive indicator, transitioning from colorless to indigo-blue within the alkaline pH range of 9.0–10.5, and it exhibits a pKa of 9.7 at 25 °C [1].

p-Xylenolphthalein Substitution Limitations


The phthalein class of pH indicators exhibits significant variability in their transition intervals, colorimetric endpoints, and thermal stability as a direct function of phenolic ring substitution. While all members undergo a lactone ring-opening to generate a colored dianion in alkaline media, the specific electronic and steric effects of substituents—such as the four methyl groups in p-Xylenolphthalein—determine the precise pH at which this transition occurs and the hue of the resulting chromophore [1]. Consequently, a generic substitution with unsubstituted phenolphthalein, mono-methylated o-cresolphthalein, or isopropyl-substituted thymolphthalein will result in a shifted detection window, an incorrect colorimetric output, or potential failure in applications requiring specific alkaline-range sensitivity or thermal processing conditions. The quantitative differentiation presented below establishes the non-interchangeable nature of these compounds for scientific and industrial users.

p-Xylenolphthalein Quantitative Differentiation


Alkaline pH Transition Range

p-Xylenolphthalein (CAS 50984-88-8) exhibits a pH transition interval of 9.0 (colorless) to 10.5 (indigo-blue), which is substantially shifted to more alkaline conditions compared to the commonly used phenolphthalein (8.2–10.0, red) and o-cresolphthalein (8.2–9.8, red/violet) [1][2][3]. It also offers a broader detection range than o-cresolphthalein and a lower detection onset than thymolphthalein (9.3–10.5, blue), enabling differentiation of alkaline solutions in the pH 9.0–9.3 region where thymolphthalein remains colorless [4]. The unique indigo-blue color of p-xylenolphthalein's basic form further distinguishes it from the red/violet hues of phenolphthalein and o-cresolphthalein, reducing ambiguity in complex matrices [1].

pH indicator colorimetric detection acid-base titration

Melting Point & Thermal Stability

The melting point of p-Xylenolphthalein (276 °C) is significantly higher than that of phenolphthalein (261–263 °C) and o-cresolphthalein (223–225 °C), indicating superior thermal stability and reduced volatility . This 13–15 °C increase over phenolphthalein and a 51–53 °C increase over o-cresolphthalein reflects enhanced intermolecular forces in the crystalline lattice conferred by the four methyl substituents, which are absent or partially present in the comparators . The higher melting point of p-xylenolphthalein permits its use in elevated-temperature manufacturing processes (e.g., thermoplastic masterbatch compounding, hot-melt extrusion) where phenolphthalein or o-cresolphthalein might soften, sublime, or degrade.

thermal stability solid-state characterization process engineering

pKa Value & Acid Dissociation

p-Xylenolphthalein possesses a pKa of 9.7 at 25 °C, which is comparable to phenolphthalein (9.7 at 25 °C) but distinctly higher than that of o-cresolphthalein (9.40 at 25 °C) [1][2]. The higher pKa reflects the electron-donating effect of the four methyl groups, which stabilize the neutral lactone form and require a more alkaline environment to deprotonate the phenolic hydroxyls and induce ring-opening. While the numerical pKa difference of 0.3 units may appear modest, it corresponds to a ~2-fold difference in acid dissociation constant, meaning that at a given alkaline pH, the equilibrium ratio of colored-to-colorless forms can vary substantially. This influences the sharpness of the color transition and the accuracy of endpoint detection in weakly buffered systems.

acid dissociation constant protonation state buffered solutions

Indigo-Blue Chromophore

The fully deprotonated, ring-opened form of p-Xylenolphthalein exhibits an indigo-blue color in alkaline solution (pH > 10.5), which contrasts sharply with the red to red-violet hues observed for phenolphthalein and o-cresolphthalein [1][2][3]. This bathochromic shift is attributed to the electron-donating methyl substituents on the phenolic rings, which extend the conjugated π-system and lower the energy gap between the ground and excited states of the chromophore. In comparison, thymolphthalein also produces a blue color but its transition begins at a higher pH (9.3) and lacks the indigo nuance characteristic of p-xylenolphthalein [4]. The unique spectral signature of p-xylenolphthalein facilitates unambiguous colorimetric discrimination in the presence of other red/purple indicators or in complex sample matrices where red tones might be obscured.

colorimetry spectrophotometry visual detection

p-Xylenolphthalein Research & Industrial Applications


Industrial Alkaline pH Monitoring

The pH transition range of 9.0–10.5 with an indigo-blue endpoint makes p-Xylenolphthalein suitable for monitoring moderately alkaline process streams (e.g., detergent manufacturing, textile bleaching) where the earlier color change of phenolphthalein (8.2–10.0) would yield false positives at lower alkalinity, and the later onset of thymolphthalein (9.3) would miss early-stage alkalinity fluctuations [1]. The distinct indigo-blue color also aids in visual differentiation from other red/purple indicators used in multi-stream monitoring [1].

Thermoplastic Color-Changing Indicators

The elevated melting point of 276 °C, which is 13–15 °C higher than phenolphthalein and 51–53 °C higher than o-cresolphthalein, enables p-Xylenolphthalein to be compounded into engineering thermoplastics (e.g., polycarbonate, polyamide) processed at elevated temperatures without thermal degradation or loss of indicator function . This is critical for manufacturing smart packaging or color-changing plastic components that must survive injection molding or extrusion processes where lower-melting indicators would volatilize or decompose.

Microscopy & Histological Staining Reagents

p-Xylenolphthalein is specifically marketed as suitable for microscopy applications . Its unique indigo-blue color in alkaline media provides contrast against conventional red/pink stains (e.g., phenolphthalein-based), making it valuable for differential staining protocols in biological and materials microscopy where multiple chromophores are used to distinguish cellular or structural components based on pH microenvironments.

Alkaline-Sensitive Security Coatings & Inks

The colorless-to-indigo-blue transition in the pH 9.0–10.5 range, combined with its high thermal stability, renders p-Xylenolphthalein a functional additive in security inks and coatings that respond to alkaline tampering (e.g., exposure to basic solvents or detergents) [1]. The indigo-blue color is difficult to replicate with common red/purple indicators, enhancing counterfeit resistance and tamper evidence.

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